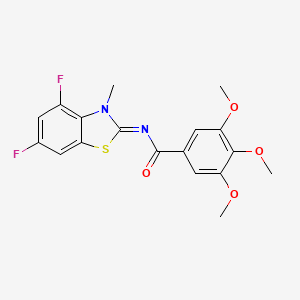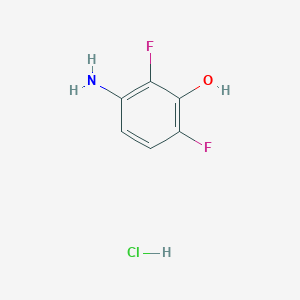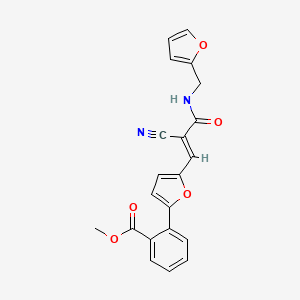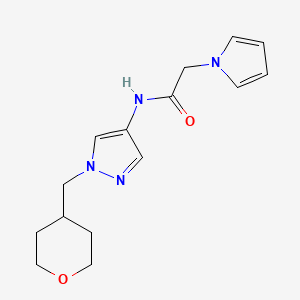![molecular formula C25H21ClN6O2 B2556097 3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide CAS No. 902960-96-7](/img/structure/B2556097.png)
3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . For instance, the IR spectrum of a similar compound showed peaks at 3060 cm−1 (NH str.), 1600 cm−1 (C=N str.), 1462 cm−1 (C=C str.), 1240 cm−1 (N–N=C str.), and 700 cm−1 (C–S–C str.) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, when a compound was reacted with 4a in chloroform under reflux, it afforded one isolable product .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using spectroscopic techniques. For instance, the IR spectrum of a similar compound showed peaks at 3060 cm−1 (NH str.), 1600 cm−1 (C=N str.), 1462 cm−1 (C=C str.), 1240 cm−1 (N–N=C str.), and 700 cm−1 (C–S–C str.) .Aplicaciones Científicas De Investigación
H1-Antihistaminic Activity
Research on quinazolinone derivatives, such as the design, synthesis, and evaluation of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones, has demonstrated significant H1-antihistaminic activity. These compounds were tested for their ability to protect against histamine-induced bronchoconstriction in guinea pigs, with some showing comparable potency to chlorpheniramine maleate, a reference antihistamine drug, but with negligible sedative properties (Gobinath, Subramanian, & Alagarsamy, 2015).
Anticancer Potential
Quinazolinone derivatives, including triazoloquinazolines, have been evaluated for their anticancer activities. For example, selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds showed promising antiproliferative effects against various human tumor cell lines, indicating the potential for these compounds to be developed into effective anticancer drugs (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).
Antimicrobial Activity
Synthetic efforts have also yielded quinazolinone derivatives with notable antibacterial and antifungal properties. Such compounds have been synthesized from various precursors and tested against a range of pathogenic bacteria and fungi, showing potential as new antimicrobial agents (Hassan, 2013).
Molecular Docking Studies
Further research into quinazolinone derivatives has involved molecular docking studies to predict their interaction with biological targets. These studies aim to identify compounds with high binding affinity to specific receptors or enzymes, guiding the development of drugs with targeted therapeutic effects (Katariya, Vennapu, & Shah, 2021).
Mecanismo De Acción
Direcciones Futuras
The future directions in the research of similar compounds involve further exploration of [1,2,4]triazolo[4,3-a]quinoxaline as antimicrobial agents . Moreover, to increase the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline as antiviral agents, thioamide group is another structural modification that was achieved in one study .
Propiedades
IUPAC Name |
3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6O2/c26-20-10-3-1-7-17(20)16-31-24(34)19-9-2-4-11-21(19)32-22(29-30-25(31)32)12-13-23(33)28-15-18-8-5-6-14-27-18/h1-11,14H,12-13,15-16H2,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWHYMJUHHAVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC=CC=N5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2556015.png)

![N-[6-(2-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2556020.png)
![1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea](/img/structure/B2556021.png)
![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2556023.png)


![N-(4-chloro-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2556028.png)

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2556030.png)
![7-Methyl-1-(3-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2556031.png)
![2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethanone](/img/structure/B2556033.png)
![2-Imidazo[1,2-a]pyridin-2-ylpropan-2-ol](/img/structure/B2556034.png)
